molecular formula C15H13N5O B12607489 N-[(E)-hydrazinylidenemethyl]-1-isoquinolin-4-ylpyrrole-3-carboxamide

N-[(E)-hydrazinylidenemethyl]-1-isoquinolin-4-ylpyrrole-3-carboxamide

Cat. No.: B12607489
M. Wt: 279.30 g/mol
InChI Key: OAYKPNFVENAHMK-UHFFFAOYSA-N
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Description

N-[(E)-hydrazinylidenemethyl]-1-isoquinolin-4-ylpyrrole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a hydrazinylidenemethyl group attached to an isoquinolinylpyrrole carboxamide structure, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-hydrazinylidenemethyl]-1-isoquinolin-4-ylpyrrole-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of hydrazine with an aldehyde or ketone to form the hydrazone intermediate. This intermediate is then reacted with isoquinolinylpyrrole carboxylic acid under specific conditions to yield the final product. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-hydrazinylidenemethyl]-1-isoquinolin-4-ylpyrrole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium, potassium permanganate in neutral or acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxyl derivatives, while reduction could produce amines or alcohols. Substitution reactions would result in the replacement of specific functional groups with new substituents.

Scientific Research Applications

N-[(E)-hydrazinylidenemethyl]-1-isoquinolin-4-ylpyrrole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(E)-hydrazinylidenemethyl]-1-isoquinolin-4-ylpyrrole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-[(E)-hydrazinylidenemethyl]-1-isoquinolin-4-ylpyrrole-3-carboxamide: shares similarities with other hydrazone derivatives and isoquinoline-based compounds.

    Isoquinolinylpyrrole derivatives: These compounds have similar core structures but differ in their substituents, leading to variations in their chemical and biological properties.

Uniqueness

What sets this compound apart is its specific combination of functional groups, which imparts unique reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound for research and development.

Properties

Molecular Formula

C15H13N5O

Molecular Weight

279.30 g/mol

IUPAC Name

N-[(E)-hydrazinylidenemethyl]-1-isoquinolin-4-ylpyrrole-3-carboxamide

InChI

InChI=1S/C15H13N5O/c16-19-10-18-15(21)12-5-6-20(9-12)14-8-17-7-11-3-1-2-4-13(11)14/h1-10H,16H2,(H,18,19,21)

InChI Key

OAYKPNFVENAHMK-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=NC=C2N3C=CC(=C3)C(=O)N/C=N/N

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2N3C=CC(=C3)C(=O)NC=NN

Origin of Product

United States

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